10-Oxooctadecanoyl chloride

CAS No.: 827610-77-5

Cat. No.: VC19038293

Molecular Formula: C18H33ClO2

Molecular Weight: 316.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 827610-77-5 |

|---|---|

| Molecular Formula | C18H33ClO2 |

| Molecular Weight | 316.9 g/mol |

| IUPAC Name | 10-oxooctadecanoyl chloride |

| Standard InChI | InChI=1S/C18H33ClO2/c1-2-3-4-5-8-11-14-17(20)15-12-9-6-7-10-13-16-18(19)21/h2-16H2,1H3 |

| Standard InChI Key | AMOOCVZLVMPCCZ-UHFFFAOYSA-N |

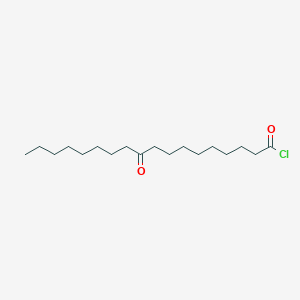

| Canonical SMILES | CCCCCCCCC(=O)CCCCCCCCC(=O)Cl |

Introduction

Chemical Identity and Structural Characteristics

10-Oxooctadecanoyl chloride (systematic IUPAC name: 10-oxooctadecanoyl chloride) is an organochlorine compound derived from 10-oxostearic acid (CAS 4158-12-7) through substitution of the hydroxyl group with a chlorine atom . Its molecular formula is C₁₈H₃₃ClO₂, with a molecular weight of 316.91 g/mol. The compound’s structure comprises a long alkyl chain (C₁₈) with a ketone functional group at the 10th carbon and an acyl chloride group (-COCl) at the terminal position.

Key Structural Features

-

Backbone: An 18-carbon saturated hydrocarbon chain.

-

Functional Groups:

-

Stereochemistry: The absence of stereocenters simplifies its synthesis and purification compared to chiral acyl chlorides.

Spectral Identification

While direct spectral data for 10-oxooctadecanoyl chloride are unavailable in the provided sources, analog compounds like stearoyl chloride (C₁₈H₃₅ClO) exhibit characteristic infrared (IR) peaks at 1,800 cm⁻¹ (C=O stretch of acyl chloride) and 600–800 cm⁻¹ (C-Cl stretch) . Nuclear magnetic resonance (NMR) spectroscopy would reveal signals for the ketone carbon (δ ~210 ppm in ¹³C NMR) and acyl chloride carbon (δ ~170 ppm) .

Synthesis and Manufacturing

The synthesis of 10-oxooctadecanoyl chloride follows established protocols for converting carboxylic acids to acyl chlorides, with modifications to accommodate the ketone moiety.

Synthetic Pathway

-

Precursor Preparation:

-

Chlorination Reaction:

-

Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous conditions.

-

Mechanism: Nucleophilic acyl substitution, where the hydroxyl group of 10-oxostearic acid is replaced by chlorine.

-

Conditions: Reaction proceeds at 60–80°C under reflux, with inert gas purging to remove gaseous byproducts .

-

-

Purification:

Physicochemical Properties

The compound’s properties are influenced by its long hydrocarbon chain and polar functional groups.

Physical State and Solubility

-

Physical State: Pale yellow liquid at room temperature (25°C), similar to stearoyl chloride .

-

Density: 0.94–0.96 g/cm³, consistent with related long-chain acyl chlorides .

-

Solubility:

Thermal and Stability Profiles

-

Boiling Point: Estimated 444–460°C at atmospheric pressure, extrapolated from 10-oxostearic acid (444.1°C) .

-

Storage: Requires anhydrous conditions and inert atmosphere (N₂ or Ar) to prevent hydrolysis to 10-oxostearic acid .

Reactivity and Applications

The acyl chloride group’s electrophilicity drives its utility in diverse synthetic applications.

Key Reactions

-

Amidation:

-

Esterification:

-

Alcohols yield esters, applicable as plasticizers or surfactants.

-

-

Friedel-Crafts Acylation:

-

Electrophilic aromatic substitution to synthesize ketone-containing aromatics.

-

Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume